N-[1-(5-fluoropyridin-3-yl)ethyl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide
Description
N-[1-(5-fluoropyridin-3-yl)ethyl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a fluoropyridine moiety, a pyrazole ring, and a piperidine carboxamide group, making it a versatile molecule for various applications.
Properties
IUPAC Name |
N-[1-(5-fluoropyridin-3-yl)ethyl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN5O/c1-11-6-16(22-21-11)13-4-3-5-23(10-13)17(24)20-12(2)14-7-15(18)9-19-8-14/h6-9,12-13H,3-5,10H2,1-2H3,(H,20,24)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGPEIIJAUDSGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2CCCN(C2)C(=O)NC(C)C3=CC(=CN=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-fluoropyridin-3-yl)ethyl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the individual components. The fluoropyridine and pyrazole derivatives are synthesized separately and then coupled under specific conditions to form the final compound. Common reagents used in these reactions include organometallic catalysts and solvents like dichloromethane or tetrahydrofuran. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems ensures consistency and efficiency in the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-fluoropyridin-3-yl)ethyl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoropyridine moiety allows for nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[1-(5-fluoropyridin-3-yl)ethyl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[1-(5-fluoropyridin-3-yl)ethyl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The fluoropyridine and pyrazole moieties allow the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(5-fluoropyridin-2-yl)ethyl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide
- N-[1-(5-chloropyridin-3-yl)ethyl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide
- N-[1-(5-bromopyridin-3-yl)ethyl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide
Uniqueness
What sets N-[1-(5-fluoropyridin-3-yl)ethyl]-3-(5-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide apart from similar compounds is its specific fluoropyridine moiety, which can enhance its binding affinity and selectivity for certain molecular targets. This unique feature makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
